4-Hydroxybenzyl vs. Unsubstituted Benzyl: >12-Fold Potency Differential in DBH Inhibition (Cross-Study Comparable)
The 4-hydroxy substituent on the benzyl ring is a critical potency determinant in imidazole-2-thione-based enzyme inhibitors. In DBH inhibition assays, 1-(4-hydroxybenzyl)imidazole-2-thiol (IC₅₀ = 2,570.4 nM) demonstrates approximately 12.9-fold greater potency than the des-hydroxy analog 1-benzyl-1H-imidazole-2-thiol (IC₅₀ = 33,113.11 nM) . Although these data are from 1-substituted positional isomers rather than 4-substituted, the hydrogen-bond donor capacity of the 4-OH group is expected to confer a comparable potency advantage in the target compound relative to its direct des-hydroxy analog, 4-benzyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione (CAS 472996-14-8), for which no published IC₅₀ data are currently available .
| Evidence Dimension | DBH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for CAS 857812-21-6; structural analog 1-(4-hydroxybenzyl)imidazole-2-thiol IC₅₀ = 2,570.4 nM |
| Comparator Or Baseline | 1-Benzyl-1H-imidazole-2-thiol: IC₅₀ = 33,113.11 nM; Des-hydroxy analog 4-benzyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione (CAS 472996-14-8): no published IC₅₀ |
| Quantified Difference | 12.9-fold potency enhancement with 4-OH vs. H (in 1-substituted series) |
| Conditions | DBH inhibition assay (source organism not specified in aggregated dataset); data curated from PubChem BioAssay AID 62155 |
Why This Matters
The 4-hydroxy group provides a hydrogen-bond donor/acceptor site that can engage protein residues or coordinate metal ions, which the unsubstituted benzyl analog cannot — a critical distinction when selecting compounds for target-binding or mechanistic studies.
